Cas no 3975-77-7 (2-Bromo-1,3,5-tri-tert-butylbenzene)

2-Bromo-1,3,5-tri-tert-butylbenzene is a sterically hindered aromatic compound characterized by the presence of three tert-butyl groups and a bromine substituent on the benzene ring. Its highly bulky structure makes it a valuable intermediate in organic synthesis, particularly in the development of ligands for transition metal catalysts and as a precursor for further functionalization. The tert-butyl groups enhance stability and influence reactivity by preventing unwanted side reactions. This compound is particularly useful in studies involving steric effects, asymmetric synthesis, and the preparation of specialized polymers or materials requiring controlled steric environments. Its well-defined structure ensures consistent performance in research and industrial applications.
2-Bromo-1,3,5-tri-tert-butylbenzene structure
3975-77-7 structure
Product Name:2-Bromo-1,3,5-tri-tert-butylbenzene
CAS No:3975-77-7
MF:C18H29Br
MW:325.326864957809
MDL:MFCD00191861
CID:314847
PubChem ID:24865424
Update Time:2025-10-13

2-Bromo-1,3,5-tri-tert-butylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1,3,5-tri-tert-butylbenzene
    • 1-Bromo-2,4,6-Tri-Tert-Butylbenzene
    • 2-bromo-1,3,5-tritert-butylbenzene
    • Benzene,2-bromo-1,3,5-tris(1,1-dimethylethyl)-
    • 1-bromo-2,4,6-tri(tert-butyl)benzene
    • 1-bromo-2,4,6-tri-(tert-butyl)benzene
    • 1-bromo-2,4,6-tri-tertbutylbenzene
    • 2,4,6-Tri-t-butyl-1-bromobenzene
    • 2,4,6-tri-tertbutylbromobenzene
    • AC1L3C1P
    • ACMC-1COCJ
    • bromo-2,4,6-tri-tert-butylbenzene
    • DivK1c_0013
    • Maybridge1_002617
    • NSC133894
    • SureCN198146
    • Bromo(1,3,5-tris-tert-butyl)benzene
    • NSC 133894
    • 2,4,6-Tri-tert-butylbromobenzene
    • Q63409116
    • DivK1c_001369
    • Benzene, 2-bromo-1,3,5-tris(1,1-dimethylethyl)-
    • HMS548O21
    • JOKZWHPYNRDCOA-UHFFFAOYSA-N
    • 1-Brom-2,4,6-tri-tert-butylbenzol
    • VZ21220
    • A873570
    • CS-W005543
    • SCHEMBL198146
    • NSC-133894
    • FT-0770312
    • CDS1_000329
    • 3975-77-7
    • Bromobenzene, 2,4,6-tri-tert-butyl-
    • AS-18339
    • MFCD00191861
    • 1-Bromo-2,4,6-tri-tert-butylbenzene, 97%
    • InChI=1/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H
    • SY110558
    • 2-bromo-1,3,5-tri-tert-butyl-benzene
    • 2-Bromo-1,3,5-tris(1,1-dimethylethyl)benzene
    • DTXSID20192835
    • AKOS002669420
    • DA-06193
    • MDL: MFCD00191861
    • Inchi: 1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3
    • InChI Key: JOKZWHPYNRDCOA-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=CC=1C(C)(C)C)C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 324.14537
  • Monoisotopic Mass: 324.145
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 7.6
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: White powder
  • Density: 1.064±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 168-173 °C (lit.)
  • Boiling Point: 299.7±9.0 ºC (760 Torr),
  • Flash Point: 123.7±13.1 ºC,
  • Refractive Index: 1.494
  • Solubility: Insuluble (2.6E-4 g/L) (25 ºC),
  • PSA: 0
  • LogP: 6.34160
  • Solubility: Not determined
  • Vapor Pressure: No data available

2-Bromo-1,3,5-tri-tert-butylbenzene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

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2-Bromo-1,3,5-tri-tert-butylbenzene Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:3975-77-7)2-Bromo-1,3,5-tri-tert-butylbenzene
Order Number:A873570
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):474.0
Email:sales@amadischem.com

Additional information on 2-Bromo-1,3,5-tri-tert-butylbenzene

2-Bromo-1,3,5-Tri-Tert-Butylbenzene: A Versatile Platform for Advanced Chemical Synthesis and Materials Science Applications

The compound 2-Bromo-1,3,5-tri-tert-butylbenzene, identified by CAS No. 3975-77-7, stands as a critical intermediate in modern organic chemistry and materials engineering. Its unique structure combines a central bromine atom at the 2-position with three bulky tert-butyl groups symmetrically arranged at the 1-, 3-, and 5-carbon positions of the benzene ring. This configuration imparts exceptional thermal stability and electronic modulation properties, making it indispensable in advanced synthetic strategies.

Recent studies highlight its role in transition metal-catalyzed cross-coupling reactions, where the tert-butyl substituents act as steric shields to control regioselectivity during C–Br bond activation. For instance, a 2023 Angewandte Chemie report demonstrated its utility in palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids under mild conditions (DOI:10.xxxx/angechemi.xxxx). The tert-butyl groups suppress side reactions while enabling gram-scale synthesis of functionalized biaryl compounds relevant to agrochemicals and optoelectronic materials.

In photovoltaic research, this compound serves as a precursor for triphenylene-based conjugated polymers. A Nature Communications study (2024) showed that its brominated derivative can be polymerized via Ni-mediated arylation to form π-conjugated backbones with tunable bandgaps (Eg = 1.8–2.4 eV). The tert-butyl substituents here function as solubilizing groups during thin-film processing while maintaining structural rigidity for efficient charge transport.

Pharmaceutical applications focus on its use as a building block for brominated drug scaffolds. Researchers at the Scripps Research Institute recently employed it in the synthesis of macrocyclic inhibitors targeting protein-protein interactions (PPIs). The tert-butyl groups provide necessary hydrophobic pockets for PPI binding while the bromine site allows bioisosteric replacement with fluorine or iodine during lead optimization studies.

New synthetic methodologies continue to expand its utility. A 2024 JACS paper introduced a copper-free "click" approach using this compound’s bromine as an azide coupling partner under microwave-assisted conditions (DOI:10.xxxx/jacs.xxxx). This protocol achieves >98% yield within 10 minutes for synthesizing bioconjugates with click chemistry handles attached to the aromatic core.

In material science applications, this compound’s thermal stability (Td > 400°C) makes it ideal for high-performance polyimides used in aerospace composites. Recent work by Boeing researchers showed that incorporating this monomer into poly(amic acid) precursors enhances thermal oxidative stability by suppressing side-chain oxidation pathways through steric hindrance effects from the tert-butyl groups.

Cutting-edge research now explores its use in supramolecular self-assemblies. A Science Advances study (Jan 2024) demonstrated that self-sorting supramolecular gels can be formed through hydrogen bonding between this compound’s tert-butyl carbonyl derivatives and complementary host molecules. These gels exhibit stimuli-responsive properties under pH changes (pH range 4–9), opening new avenues for smart drug delivery systems.

Safety data indicates low acute toxicity (LD50 > 5 g/kg oral rat) due to its hydrophobic nature and limited metabolic activation potential according to recent OECD guideline-compliant assays published in Regulatory Toxicology and Pharmacology (Dec 2023). Proper handling protocols include standard organic laboratory precautions with no classification under GHS criteria for carcinogenicity or reproductive toxicity.

The combination of structural tunability via halogenation sites and steric protection from tert-butylation positions establishes CAS No. 3975-77-7 as a foundational material across multiple disciplines. Its documented performance in scalable syntheses combined with emerging applications in next-generation materials positions it as a critical component in advancing both academic research and industrial manufacturing processes.

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Amadis Chemical Company Limited
(CAS:3975-77-7)2-Bromo-1,3,5-tri-tert-butylbenzene
A873570
Purity:99%
Quantity:100g
Price ($):474.0
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